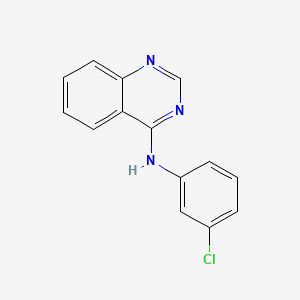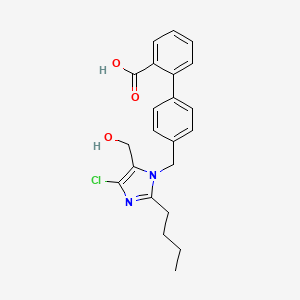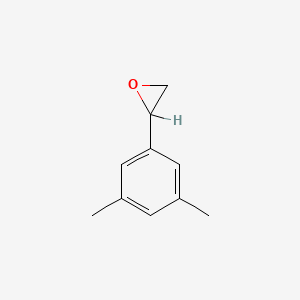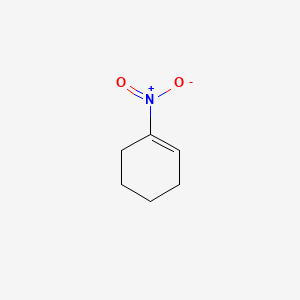
1-ニトロシクロヘキセン
概要
説明
1-Nitrocyclohexene is an organic compound with the molecular formula C₆H₉NO₂ It is a nitroalkene, characterized by the presence of a nitro group (-NO₂) attached to a cyclohexene ring
科学的研究の応用
1-Nitrocyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic agents may involve 1-nitrocyclohexene as a precursor or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Mode of Action
The mode of action of 1-Nitrocyclohexene is primarily chemical rather than biological. It has been reported to undergo chemoselective hydrogenation, a chemical reaction where a nitro group is reduced to an amine . This reaction is catalyzed by gold nanoparticles supported on TiO2 or Fe2O3 .
Biochemical Pathways
As a chemical reagent, 1-Nitrocyclohexene is involved in chemical reactions rather than biochemical pathways. Its interaction with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond to form aza-Michael products or as deprotonation to give ammonium salts .
Result of Action
The primary result of 1-Nitrocyclohexene’s action is the formation of new chemical compounds. For example, it has been used in the preparation of substituted anilines via chemoselective hydrogenation .
生化学分析
Biochemical Properties
1-Nitrocyclohexene plays a significant role in various biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which catalyzes its metabolism through epoxidation and hydroxylation pathways . These interactions are crucial for the compound’s biotransformation and subsequent biological effects. Additionally, 1-Nitrocyclohexene can undergo chemoselective hydrogenation, a reaction catalyzed by gold nanoparticles supported on titanium dioxide or iron oxide . This reaction is essential for the preparation of substituted anilines, highlighting the compound’s versatility in biochemical applications.
Molecular Mechanism
The molecular mechanism of 1-Nitrocyclohexene involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can either inhibit or activate downstream metabolic pathways . These interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitrocyclohexene can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Studies have shown that 1-Nitrocyclohexene can have long-term effects on cellular function, including alterations in enzyme activity and gene expression, which may persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of 1-Nitrocyclohexene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and metabolic pathways. At higher doses, 1-Nitrocyclohexene can induce toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
1-Nitrocyclohexene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include epoxidation and hydroxylation, which lead to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Nitrocyclohexene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 1-Nitrocyclohexene within tissues is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
1-Nitrocyclohexene exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is known to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. Additionally, post-translational modifications and targeting signals play a role in directing 1-Nitrocyclohexene to specific subcellular compartments, thereby influencing its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitrocyclohexene can be synthesized through the nitration of cyclohexene. This process typically involves the reaction of cyclohexene with a nitrating agent such as nitric acid (HNO₃) in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-nitrocyclohexene may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Nitrocyclohexene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitrocyclohexanone using oxidizing agents like potassium permanganate (KMnO₄).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed:
Reduction: Cyclohexylamine.
Oxidation: Nitrocyclohexanone.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
類似化合物との比較
1-Nitrocyclohexane: Similar structure but lacks the double bond present in 1-nitrocyclohexene.
2-Nitrocyclohexanone: Contains a nitro group and a ketone group on the cyclohexane ring.
1-Nitrobutane: A nitroalkane with a linear structure instead of a cyclic one.
Uniqueness of 1-Nitrocyclohexene: 1-Nitrocyclohexene is unique due to the presence of both a nitro group and a double bond within a cyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
特性
IUPAC Name |
1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRXNRKYAWTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180294 | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-37-0 | |
| Record name | 1-Nitrocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrocyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROCYCLOHEX-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PSH8C6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
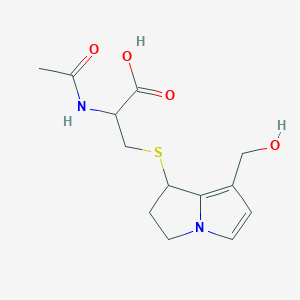
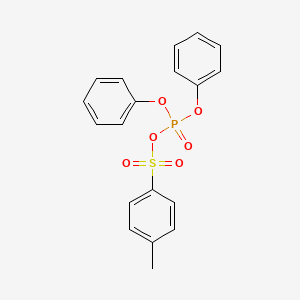
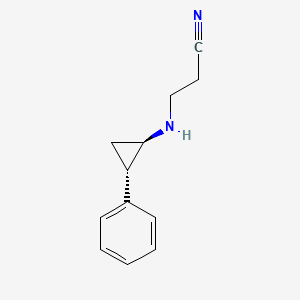
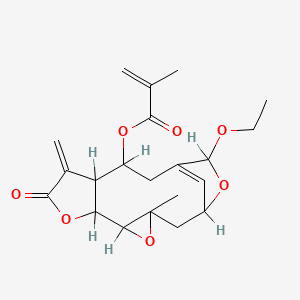
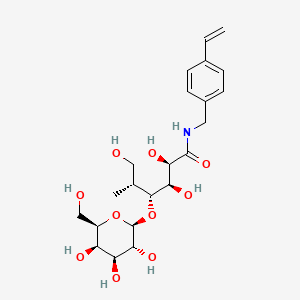
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)
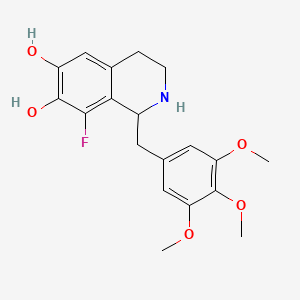
![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)
